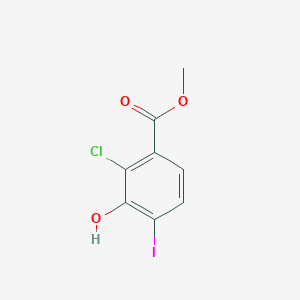

Methyl 2-chloro-3-hydroxy-4-iodobenzoate

Description

Methyl 2-chloro-3-hydroxy-4-iodobenzoate is a halogenated methyl benzoate derivative with a chlorine atom at position 2, a hydroxyl group at position 3, and an iodine atom at position 4 of the aromatic ring. Its molecular formula is C₈H₆ClIO₃, with a molecular weight of 328.49 g/mol. This compound is structurally complex due to the interplay of electron-withdrawing (Cl, I) and electron-donating (OH) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

methyl 2-chloro-3-hydroxy-4-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHYXVWPMQNPLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)I)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-hydroxy-4-iodobenzoate typically involves the esterification of 2-chloro-3-hydroxy-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

Substitution: Formation of derivatives with different halogens or functional groups.

Oxidation: Conversion to 2-chloro-3-oxo-4-iodobenzoate.

Reduction: Formation of 2-chloro-3-hydroxy-4-iodobenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-3-hydroxy-4-iodobenzoate is utilized in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The presence of halogens and hydroxyl groups allows it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituent patterns include:

Key Observations :

- Halogen Effects: The presence of iodine and chlorine increases molecular weight compared to non-halogenated analogs. For example, Methyl 4-hydroxy-3-iodobenzoate (MW 278.04) gains ~50.45 g/mol when a chlorine is added at C2 (target compound: MW 328.49) .

Physicochemical Properties

Solubility and Polarity

- Electron-Withdrawing Substituents : Chlorine and iodine increase hydrophobicity, reducing solubility in polar solvents. Methyl 4-hydroxy-3,5-diiodobenzoate (two iodine atoms) is likely less polar than the target compound .

Thermal Stability

Structural Similarity Analysis

Using Tanimoto similarity scores ():

- Methyl 4-hydroxy-3-iodobenzoate (15126-06-4) : Similarity = 0.96 (closest analog due to shared iodine and hydroxyl groups).

- Methyl 3,5-dihydroxy-4-iodobenzoate (338454-02-7) : Similarity = 0.95 (additional OH at C5 reduces similarity).

- Methyl 4-hydroxy-3,5-diiodobenzoate (3337-66-4) : Similarity = 0.92 (diiodo substitution decreases overlap) .

Research Implications

Its iodine content may enable applications in radiopharmaceuticals, while the hydroxyl group could facilitate derivatization for drug delivery systems. Further studies on its crystallography (e.g., hydrogen-bonding patterns as in ) and reactivity are warranted .

Biological Activity

Methyl 2-chloro-3-hydroxy-4-iodobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzoate core substituted with chlorine, iodine, and hydroxyl groups. Its molecular formula is C_9H_7ClI O_3, and its molecular weight is approximately 293.5 g/mol. The presence of halogen atoms and hydroxyl groups often enhances the compound's reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The mechanism of action may involve:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound may bind to receptors, altering cellular signaling pathways that lead to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The mechanism behind its anticancer activity appears to involve the activation of caspase pathways leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotics .

- Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size after four weeks of treatment. The study highlighted the compound's potential as a chemotherapeutic agent .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance its biological activity. Modifications at various positions on the benzoate ring have led to compounds with improved potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.